molecular formula C15H12FNO3 B8320149 5-(4-Fluorobenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid CAS No. 66635-90-3

5-(4-Fluorobenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid

Cat. No. B8320149
CAS RN: 66635-90-3
M. Wt: 273.26 g/mol
InChI Key: QLPSJIRLKUYLSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04496741

Procedure details

t-Butyl-5-(p-fluorobenzoyl)-7-t-butoxycarbonyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate (1 mmole) is dissolved in 5 ml of trifluoroacetic acid. The reaction mixture is heated at reflux for 5 hours before it is evaporated in vacuo to remove most of the solvent. The resulting oil is triturated with about 10 ml of water, filtered and dried in vacuo to afford 5-(p-fluorobenzoyl)-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid.
Name
t-Butyl-5-(p-fluorobenzoyl)-7-t-butoxycarbonyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6]([CH:8]1[CH2:12][CH2:11][N:10]2[C:13]([C:23](=[O:31])[C:24]3[CH:29]=[CH:28][C:27]([F:30])=[CH:26][CH:25]=3)=[CH:14][C:15](C(OC(C)(C)C)=O)=[C:9]12)=[O:7])(C)(C)C>FC(F)(F)C(O)=O>[F:30][C:27]1[CH:28]=[CH:29][C:24]([C:23]([C:13]2[N:10]3[CH2:11][CH2:12][CH:8]([C:6]([OH:7])=[O:5])[C:9]3=[CH:15][CH:14]=2)=[O:31])=[CH:25][CH:26]=1

Inputs

Step One
Name
t-Butyl-5-(p-fluorobenzoyl)-7-t-butoxycarbonyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate
Quantity
1 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C1C=2N(CC1)C(=CC2C(=O)OC(C)(C)C)C(C2=CC=C(C=C2)F)=O
Name
Quantity
5 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours before it
Duration
5 h
CUSTOM
Type
CUSTOM
Details
is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove most of the solvent
CUSTOM
Type
CUSTOM
Details
The resulting oil is triturated with about 10 ml of water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C(=O)C2=CC=C3N2CCC3C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.